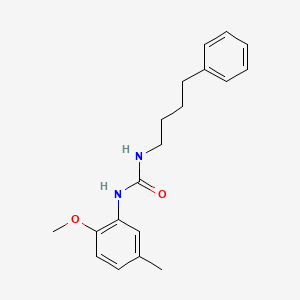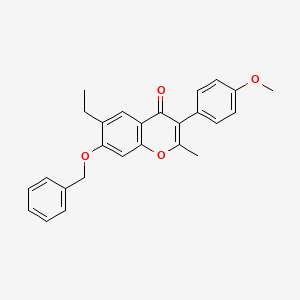![molecular formula C19H19ClN4O2 B5144241 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5144241.png)
2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine involves the inhibition of specific enzymes. For example, the inhibition of PDE5 leads to an increase in cGMP levels, which in turn leads to vasodilation. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can have a range of effects on pain and inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of PDE5 leads to vasodilation, while inhibition of FAAH leads to an increase in endocannabinoid levels. These effects have potential applications in the treatment of various disease states, including erectile dysfunction, pain, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine in lab experiments is its potent inhibitory activity against specific enzymes. This allows for precise control over biochemical and physiological pathways. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for research on 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine. One direction is the development of more selective inhibitors of specific enzymes, which can lead to more precise control over biochemical and physiological pathways. Another direction is the exploration of the potential applications of this compound in the treatment of various disease states, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the potential toxicities and side effects of this compound, which can affect its use in lab experiments and clinical settings.
In conclusion, this compound is a chemical compound with significant potential applications in scientific research. Its potent inhibitory activity against specific enzymes allows for precise control over biochemical and physiological pathways. However, its potential toxicity and side effects must be carefully considered when using this compound in lab experiments and clinical settings. Future research directions include the development of more selective inhibitors, exploration of potential applications in disease treatment, and further understanding of potential toxicities and side effects.
Méthodes De Synthèse
The synthesis of 2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine involves the reaction of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride with 1-piperazinecarboxamide in the presence of a base. This reaction leads to the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine has been used extensively in scientific research as an inhibitor of certain enzymes. For example, it has been shown to inhibit the activity of the enzyme PDE5, which is involved in the regulation of smooth muscle tone. This inhibition leads to vasodilation and has potential applications in the treatment of erectile dysfunction. Additionally, this compound has been shown to inhibit the activity of the enzyme FAAH, which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels and has potential applications in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-12-9-14-13(2)17(26-18(14)15(20)10-12)19(25)24-7-5-23(6-8-24)16-11-21-3-4-22-16/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGKOULITGJLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
![3-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5144163.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![diethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144219.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)



![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)